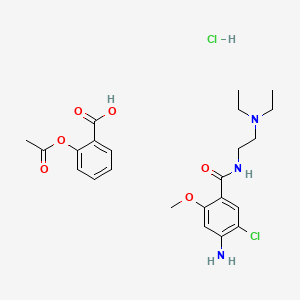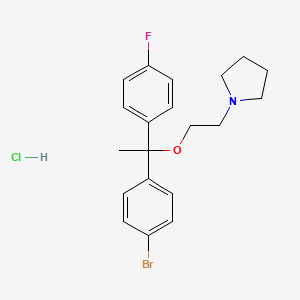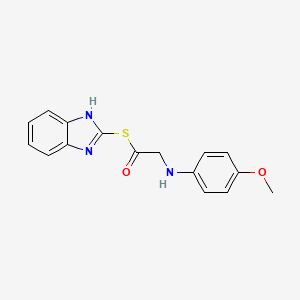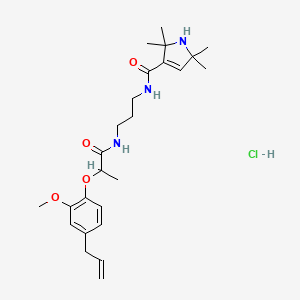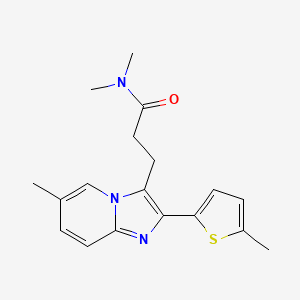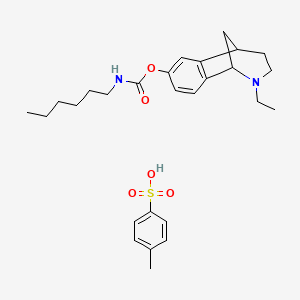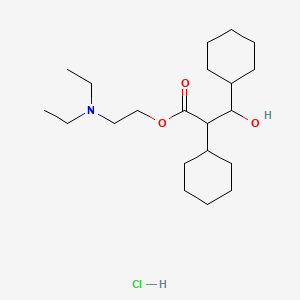
2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is a chemical compound with the molecular formula C21H35NO3·HCl. It is known for its unique structure, which includes a diethylamino group and two cyclohexyl rings. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride typically involves the esterification of 2,3-dicyclohexylhydracrylic acid with 2-(diethylamino)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(Diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
- 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin;hydrochloride
Uniqueness
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is unique due to its dual cyclohexyl rings, which impart distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific chemical reactivity and biological activity.
Properties
CAS No. |
95135-80-1 |
|---|---|
Molecular Formula |
C21H40ClNO3 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C21H39NO3.ClH/c1-3-22(4-2)15-16-25-21(24)19(17-11-7-5-8-12-17)20(23)18-13-9-6-10-14-18;/h17-20,23H,3-16H2,1-2H3;1H |
InChI Key |
HEMOZXCBFGSEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C(C2CCCCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






